![molecular formula C16H13BrN4OS B5599023 4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)
4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, starting from basic triazole compounds to more complex structures. For example, a synthesis process might involve the preparation of a base triazole compound through condensation reactions, followed by various substitutions with halides and aldehydes to introduce different functional groups (Bekircan et al., 2008).
Molecular Structure Analysis
X-ray diffraction techniques and DFT calculations are commonly used to determine and analyze the molecular structure of triazole derivatives. These methods help in understanding the dihedral angles, molecular geometry, and intermolecular interactions within the compounds (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds are versatile in chemical reactions, capable of undergoing various functional group modifications including alkylation, aminomethylation, and cyanoethylation. These reactions are pivotal in adjusting the chemical properties of the compounds for specific applications (Kaldrikyan et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of triazole derivatives can be influenced by the nature and position of substituents on the triazole ring. These properties are essential for determining the compound's applicability in various fields, including materials science and pharmaceuticals.
Chemical Properties Analysis
Triazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anticancer, and anti-inflammatory activities. These activities are largely dependent on the structure and substituents of the triazole compounds. For instance, some triazole derivatives have shown potential in inhibiting cancer cell growth and other types of biological activity (Bekircan et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research indicates the synthesis of derivatives related to 4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and their evaluation for anticancer activity. Specifically, compounds have been synthesized and screened against a panel of cancer types, showing promising anticancer properties. This underscores the compound's potential in contributing to the development of new anticancer agents (Bekircan et al., 2008).
Corrosion Inhibition
Another application involves the corrosion inhibition capabilities of similar triazole derivatives. Studies demonstrate these compounds' effectiveness in protecting materials, such as mild steel, from corrosion in aggressive environments, offering insights into developing more durable and corrosion-resistant materials (Al-amiery et al., 2020).
Antimicrobial and Antibacterial Activities
Derivatives of this compound have been synthesized and assessed for antimicrobial and antibacterial activities, indicating their potential in creating new antimicrobial agents. These studies highlight the compound's utility in addressing various bacterial strains and the potential for developing novel antimicrobial therapies (Bektaş et al., 2010).
Photodynamic Therapy for Cancer Treatment
Research into zinc phthalocyanine derivatives substituted with Schiff base groups, including structures similar to the mentioned compound, shows high singlet oxygen quantum yield. This property is crucial for the effectiveness of photodynamic therapy (PDT) agents in cancer treatment, indicating the compound's relevance in developing new PDT agents with potential for treating cancer (Pişkin et al., 2020).
Antitumor Activity and Metal Complex Formation
Studies also explore the synthesis of azomethine derivatives of triazole and their complexation with metals like copper(I) and zinc(II). These complexes have been characterized and evaluated for antitumor activity, offering a pathway to developing metal-based drugs (Ghammamy & Sedaghat, 2013).
Mecanismo De Acción
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system due to the presence of two carbon and three nitrogen atoms in their structure .
Biochemical Pathways
Triazole compounds are known to show a wide range of biological activities, implying that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of triazole compounds, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c1-22-14-8-4-12(5-9-14)15-19-20-16(23)21(15)18-10-11-2-6-13(17)7-3-11/h2-10H,1H3,(H,20,23)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSQADVHEYIGFJ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)
![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)
![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)
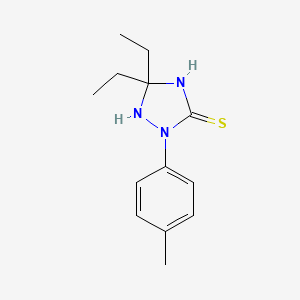
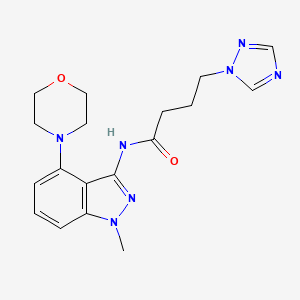
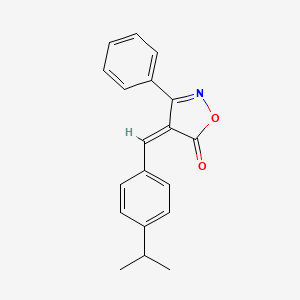
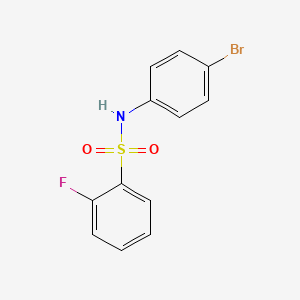
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)
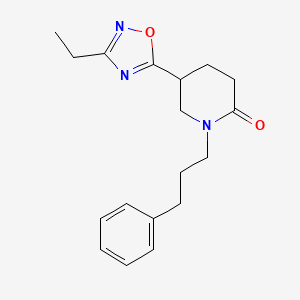
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)
![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)